N-methyl-N'-(hydroxy-PEG2)-Cy5

Description

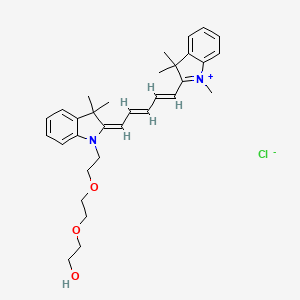

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H41ClN2O3 |

|---|---|

Molecular Weight |

537.1 g/mol |

IUPAC Name |

2-[2-[2-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol chloride |

InChI |

InChI=1S/C32H41N2O3.ClH/c1-31(2)25-13-9-11-15-27(25)33(5)29(31)17-7-6-8-18-30-32(3,4)26-14-10-12-16-28(26)34(30)19-21-36-23-24-37-22-20-35;/h6-18,35H,19-24H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

NEMABWCDKYHROP-UHFFFAOYSA-M |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM, Water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-methyl-N'-(hydroxy-PEG2)-Cy5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-N'-(hydroxy-PEG2)-Cy5: A Fluorescent Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methyl-N'-(hydroxy-PEG2)-Cy5, a specialized chemical probe combining the spectral properties of the cyanine dye Cy5 with the versatility of a polyethylene glycol (PEG) linker. This molecule is of significant interest in the field of chemical biology and drug discovery, primarily for its application in the synthesis of fluorescent Proteolysis Targeting Chimeras (PROTACs). The inclusion of a Cy5 fluorophore allows for the direct visualization and quantification of PROTACs in various experimental settings, facilitating a deeper understanding of their mechanism of action.

Core Concepts: Fluorescent PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein of interest (POI). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound serves as a fluorescent linker, enabling the creation of "visual" PROTACs. The Cy5 fluorophore, a bright and photostable dye in the far-red region of the spectrum, allows researchers to track the PROTAC's journey within the cell. This includes monitoring its cellular uptake, distribution, engagement with the target protein, and the subsequent formation of the ternary complex (POI-PROTAC-E3 ligase), which is a critical step for inducing protein degradation.

Data Presentation: Spectroscopic Properties

The photophysical characteristics of this compound are primarily determined by the Cy5 core. The PEG linker enhances the molecule's hydrophilicity, which can improve its solubility in aqueous buffers and reduce non-specific binding in biological systems.[1][2] The following tables summarize the key spectroscopic properties of the Cy5 fluorophore and a closely related PEGylated derivative, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, which provides a reasonable approximation for the title compound.

Table 1: Spectroscopic Properties of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 and Standard Cy5 [1]

| Property | N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | Standard Cy5 |

| Excitation Maximum (λmax) | 649 nm / 650 nm | ~649 - 651 nm |

| Emission Maximum (λem) | 667 nm / 691 nm | ~666 - 671 nm |

| Molar Extinction Coefficient (ε) | 107,000 M⁻¹cm⁻¹ | 250,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | Not specified | ~0.2 |

| Recommended Laser Line | 633 nm or 647 nm | 633 nm or 647 nm |

| Solubility | Water, DMSO, DMF, DCM | Soluble in DMSO and DMF |

Note: The spectroscopic properties of fluorescent dyes can be influenced by their local environment, including solvent polarity and conjugation to other molecules. It is recommended to perform spectral characterization of the final fluorescent PROTAC conjugate under the specific experimental conditions.

Mandatory Visualization

Caption: The PROTAC Mechanism of Action.

Caption: Workflow for evaluating a fluorescent PROTAC.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a fluorescent PROTAC using this compound. These should be adapted based on the specific chemistry of the POI and E3 ligase ligands.

Protocol 1: Synthesis of a Fluorescent PROTAC

This protocol outlines the steps for conjugating the this compound linker to a POI ligand and an E3 ligase ligand. This often involves standard chemical reactions such as amide bond formation or click chemistry. The hydroxyl group on the PEG linker can be activated or replaced with a reactive group for conjugation.

Materials:

-

This compound

-

POI ligand with a suitable reactive handle

-

E3 ligase ligand with a suitable reactive handle

-

Appropriate solvents (e.g., DMF, DMSO)

-

Coupling reagents (e.g., HATU, HOBt) or click chemistry reagents

-

Purification system (e.g., HPLC)

Methodology:

-

Activation of the Hydroxyl Group (if necessary): The terminal hydroxyl group of this compound may need to be activated, for example, by converting it to a tosylate or mesylate, or by replacing it with a more reactive functional group like an amine or an azide, depending on the desired conjugation chemistry.

-

First Conjugation: React the activated Cy5-PEG linker with the POI ligand in an appropriate solvent. The reaction conditions (temperature, time, stoichiometry) will depend on the specific chemistry being employed.

-

Purification: Purify the resulting Cy5-PEG-POI ligand conjugate using a suitable method, such as reverse-phase HPLC, to remove unreacted starting materials.

-

Second Conjugation: React the purified Cy5-PEG-POI ligand conjugate with the E3 ligase ligand. Again, the reaction conditions will be dictated by the chosen conjugation strategy.

-

Final Purification: Purify the final fluorescent PROTAC product using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized fluorescent PROTAC using techniques such as mass spectrometry and NMR spectroscopy.

Protocol 2: Monitoring PROTAC-mediated Protein Degradation using Fluorescence Microscopy

This protocol describes how to use the synthesized fluorescent PROTAC to visualize its cellular uptake and to quantify the degradation of a target protein, which is ideally tagged with a fluorescent protein (e.g., GFP) for ratiometric analysis.

Materials:

-

Cells expressing the target protein (preferably tagged with a fluorescent reporter like GFP)

-

Fluorescent PROTAC synthesized in Protocol 1

-

Cell culture medium and supplements

-

Fluorescence microscope with appropriate filter sets for Cy5 and the target protein's fluorescent tag

-

Image analysis software

Methodology:

-

Cell Seeding: Seed the cells in a suitable imaging dish (e.g., glass-bottom plate) and allow them to adhere and grow to an appropriate confluency.

-

PROTAC Treatment: Treat the cells with varying concentrations of the fluorescent PROTAC. Include a vehicle control (e.g., DMSO).

-

Time-Lapse Imaging: Place the imaging dish on a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

-

Image Acquisition: Acquire images at multiple time points in both the Cy5 channel (to visualize the PROTAC) and the channel for the target protein's fluorescent tag (e.g., GFP).

-

Image Analysis:

-

Use image analysis software to identify and segment individual cells.

-

Measure the mean fluorescence intensity in both the Cy5 and GFP channels for each cell at each time point.

-

The Cy5 signal will indicate the uptake and localization of the PROTAC.

-

The GFP signal intensity will be proportional to the amount of the target protein. A decrease in GFP intensity over time in the presence of the PROTAC indicates protein degradation.

-

-

Data Interpretation: Plot the normalized GFP intensity as a function of time for each PROTAC concentration to determine the degradation kinetics. The half-maximal degradation concentration (DC50) can be calculated from the dose-response curve at a specific time point.

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions.[3] It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. As a general guideline:

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a fume hood, especially when working with the powdered form to avoid inhalation. Avoid contact with skin and eyes.

-

Storage: Store the compound at the recommended temperature (typically -20°C), protected from light and moisture.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

References

A Technical Guide to the Spectral Properties of N-methyl-N'-(hydroxy-PEG2)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of the fluorescent probe N-methyl-N'-(hydroxy-PEG2)-Cy5. This cyanine-based dye is functionalized with a polyethylene glycol (PEG) linker, enhancing its hydrophilicity and making it a valuable tool for labeling and tracking biomolecules in aqueous environments. Its fluorescence in the far-red region of the spectrum is particularly advantageous for biological imaging, as it minimizes autofluorescence from endogenous molecules.

Core Spectroscopic Data

The photophysical characteristics of this compound are primarily defined by its Cy5 core. The inclusion of a PEG linker can influence properties such as solubility and aggregation, which in turn may subtly affect the spectral output compared to the parent dye. The key spectral parameters are summarized below. It is important to note that some values are derived from structurally similar compounds and should be considered as close approximations. For applications requiring high precision, independent characterization is recommended.

| Spectroscopic Property | Value | Notes |

| Excitation Maximum (λex) | 649 nm[1][2][3][4] | The wavelength at which the molecule most efficiently absorbs light. |

| Emission Maximum (λem) | 667 nm[1][2][3][4] | The wavelength of peak fluorescence intensity after excitation. |

| Molar Extinction Coefficient (ε) | ~107,000 - 170,000 M⁻¹cm⁻¹[1][5] | A measure of how strongly the molecule absorbs light at its excitation maximum. The value is based on a structurally similar compound and may vary. |

| Quantum Yield (Φ) | ~0.2[1] | Represents the efficiency of converting absorbed photons into emitted photons. This is a typical value for Cy5 dyes; a similar PEGylated Cy5 derivative was reported to have a quantum yield of 0.07.[5] |

| Recommended Laser Line | 633 nm or 647 nm[6] | Common laser lines for efficient excitation of Cy5 and its derivatives. |

| Solubility | Water, DMSO, DMF, DCM[6] | The PEG linker enhances solubility in aqueous media.[2][3][5] |

Experimental Protocols

Accurate determination of the spectral properties of this compound is crucial for its effective use. Below are generalized protocols for measuring its fluorescence and absorbance spectra.

Determination of Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of the dye.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a stock solution of the dye in a suitable solvent like DMSO. Dilute this stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.[1]

-

Emission Spectrum Measurement:

-

Excitation Spectrum Measurement:

-

Data Analysis: Plot the fluorescence intensity as a function of wavelength for both spectra. The peak of the excitation spectrum corresponds to the excitation maximum (λex), and the peak of the emission spectrum corresponds to the emission maximum (λem).[1]

Determination of Absorbance Spectrum and Molar Extinction Coefficient

This protocol describes how to measure the absorbance spectrum and calculate the molar extinction coefficient.

Materials:

-

This compound

-

Spectroscopy-grade solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh the dye and prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).[6]

-

Working Solution Preparation: Prepare a dilute working solution from the stock in the desired buffer. The final concentration should yield an absorbance maximum between 0.1 and 1.0 to ensure linearity with the Beer-Lambert law.[6]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength scan range from approximately 400 nm to 800 nm.[6]

-

Blank Measurement: Fill a quartz cuvette with the solvent used for the working solution to serve as a blank. Record a baseline spectrum to subtract the absorbance of the solvent and cuvette.[6]

-

Sample Measurement: Replace the blank with the cuvette containing the dye working solution and acquire the absorbance spectrum.[6]

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The peak of this spectrum is the absorbance maximum (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length (typically 1 cm).[5][6]

Visualized Experimental Workflow

The following diagrams illustrate the generalized workflows for the characterization of the spectral properties of this compound.

Caption: Generalized workflow for determining fluorescence spectra.

Caption: Workflow for absorbance spectrum and extinction coefficient.

References

- 1. benchchem.com [benchchem.com]

- 2. N-methyl-N'-(hydroxy-PEG2)-Cy5_2107273-22-1_新研博美 [xinyanbm.com]

- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 4. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | CAS:2107273-12-9 | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

N-methyl-N'-(hydroxy-PEG2)-Cy5: A Technical Guide to its Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of N-methyl-N'-(hydroxy-PEG2)-Cy5, a fluorescent dye increasingly utilized in biological imaging and drug development. The inclusion of a polyethylene glycol (PEG) linker enhances the hydrophilicity and biocompatibility of the parent Cy5 dye, making it particularly suitable for aqueous environments and reducing non-specific binding in cellular applications. This document outlines its key spectral characteristics, provides detailed experimental protocols for their determination, and illustrates the fundamental principles of fluorescence spectroscopy.

Core Spectroscopic Properties

This compound is a cyanine-based fluorophore that absorbs and emits light in the far-red region of the electromagnetic spectrum. This is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, leading to an improved signal-to-noise ratio. The key spectral properties are summarized in the table below. It is important to note that while the excitation and emission maxima are well-defined, the quantum yield and molar extinction coefficient for this specific derivative are often cited from data for similar Cy5 compounds and may vary depending on the experimental conditions.

| Spectroscopic Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | [1][2][3][4] |

| Emission Maximum (λem) | ~667 nm | [1][2][3][4] |

| Molar Extinction Coefficient (ε) | ~107,000 - 170,000 cm⁻¹M⁻¹ | [1][5][6] |

| Quantum Yield (Φ) | ~0.2 (typical for Cy5 dyes) | [1][5][6] |

Note: The molar extinction coefficient and quantum yield are often approximated from structurally similar Cy5 dyes. For precise applications, experimental determination is recommended.

Experimental Protocols

Accurate characterization of the spectral properties of this compound is crucial for its effective use. Below are detailed methodologies for determining its excitation and emission spectra, molar extinction coefficient, and fluorescence quantum yield.

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of the dye.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Dilute the stock solution in the desired buffer (e.g., PBS) to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to prevent inner filter effects.[1]

-

-

Emission Spectrum Measurement:

-

Set the spectrofluorometer to the known excitation maximum of the dye (~649 nm).

-

Scan a range of emission wavelengths, typically from 660 nm to 800 nm.[1]

-

Record the fluorescence intensity at each wavelength. The peak of this spectrum corresponds to the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer to the known emission maximum of the dye (~667 nm).

-

Scan a range of excitation wavelengths, from approximately 550 nm to 660 nm.[1]

-

Record the fluorescence intensity at each wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).

-

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

-

This compound

-

Spectroscopy-grade solvent

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a Standard Solution:

-

Accurately weigh a small amount of the dye and dissolve it in a known volume of solvent to create a stock solution of known concentration.

-

Perform a series of dilutions to prepare at least three different concentrations of the dye.

-

-

Measure Absorbance:

-

For each dilution, measure the absorbance at the excitation maximum (λex) using the UV-Vis spectrophotometer.

-

Use the same solvent as a blank to zero the instrument.

-

-

Calculate ε:

-

Plot the absorbance values against the molar concentrations.

-

The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).[5]

-

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is typically measured relative to a well-characterized fluorescence standard.

Materials:

-

This compound

-

A fluorescent standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet)

-

Spectroscopy-grade solvent

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare Solutions:

-

Prepare a series of dilute solutions of both the sample dye and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1.

-

-

Measure Absorbance and Fluorescence:

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for each measurement.

-

-

Calculate Quantum Yield:

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Visualizing the Fluorescence Process

The following diagram illustrates the fundamental principles of fluorescence excitation and emission, which are central to the application of this compound.

The PEGylation of the Cy5 core in this compound enhances its utility in biological research by improving its aqueous solubility and reducing aggregation, which can quench fluorescence.[6][7] This makes it a robust tool for various applications, including cellular imaging and tracking of biomolecules in complex biological systems. For critical applications, it is always recommended to perform in-house spectral characterization under the specific experimental conditions to be employed.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]

The PEGylated Cy5 Advantage: A Technical Guide for Advanced Fluorescent Applications

Introduction

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. Cyanine 5 (Cy5) and its derivatives are mainstays in fluorescence-based applications, prized for their high molar extinction coefficients and emission in the far-red region of the spectrum (typically ~670 nm), which minimizes autofluorescence from biological samples. However, the inherent hydrophobicity of the cyanine dye structure can lead to challenges such as aggregation in aqueous buffers, non-specific binding, and suboptimal pharmacokinetic profiles in vivo.

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has emerged as a powerful strategy to overcome these limitations. This technical guide provides an in-depth exploration of the core advantages of using PEGylated Cy5 dyes, complete with quantitative data, detailed experimental protocols, and conceptual diagrams to illustrate key principles and workflows.

Core Advantages of PEGylated Cy5 Dyes

PEGylation confers a suite of beneficial properties to the Cy5 fluorophore, enhancing its performance across a wide range of applications from cellular imaging to in vivo studies.

1. Improved Hydrophilicity and Reduced Aggregation The core structure of cyanine dyes is prone to aggregation in aqueous solutions, which leads to significant fluorescence quenching and can produce experimental artifacts.[1][2][3] The addition of hydrophilic PEG chains dramatically increases the water solubility of the Cy5 dye.[1][2] This prevents the formation of non-fluorescent aggregates, ensuring more reliable and quantifiable fluorescent signals in biological buffers.[1]

2. Reduced Non-Specific Binding and Enhanced Signal-to-Noise Ratio The flexible, neutral PEG chain forms a hydrophilic cloud around the dye molecule.[4] This "shield" effectively minimizes non-specific hydrophobic and electrostatic interactions with proteins, cell membranes, and other biological surfaces.[5][6] The direct result is a significant reduction in background fluorescence, leading to a markedly improved signal-to-noise ratio (SNR) in imaging applications like immunofluorescence and flow cytometry.[5][7]

3. Enhanced Biocompatibility By masking the core dye structure, PEGylation can reduce the potential for cytotoxicity and immunogenicity. This improved biocompatibility is crucial for live-cell imaging and essential for any in vivo application where systemic administration is required.

4. Favorable Pharmacokinetics and Biodistribution For in vivo imaging and drug delivery applications, PEGylation is transformative. It extends the plasma circulation half-life of the labeled molecule by reducing renal clearance and minimizing uptake by the reticuloendothelial system (RES), primarily in the liver and spleen.[4][8][9][10] This prolonged circulation time increases the probability of the probe reaching its intended target.[8][11]

Furthermore, for tumor imaging, PEGylation of Cy5-labeled nanoparticles or antibodies enhances accumulation at the tumor site through the Enhanced Permeability and Retention (EPR) effect.[12][13] Leaky tumor vasculature allows the PEGylated constructs to enter the tumor interstitium, while poor lymphatic drainage traps them, leading to passive targeting and a stronger tumor-specific signal.[12] Studies have shown that PEGylated dye-antibody conjugates exhibit significantly lower accumulation in the liver compared to their non-PEGylated counterparts, enabling high-contrast imaging of metastatic lesions.[4]

Quantitative Data Presentation

The decision to use a PEGylated or non-PEGylated Cy5 dye often depends on a trade-off between brightness and biocompatibility. While PEGylation can sometimes slightly alter photophysical properties, its benefits in biological systems are often paramount.

Table 1: Comparison of Spectroscopic Properties

| Property | Non-PEGylated Cy5-NHS Ester | PEGylated Cy5 Derivative | Key Considerations |

| Excitation Maximum (λex) | ~646 - 649 nm | ~649 - 650 nm | Minimal shift observed. |

| Emission Maximum (λem) | ~662 - 671 nm | ~667 - 691 nm | Minimal shift observed. |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹[1] | ~107,000 M⁻¹cm⁻¹[1] | PEGylation may lower the molar extinction coefficient, implying a reduced efficiency in absorbing light.[1] |

| Quantum Yield (Φ) | ~0.20[1] | ~0.07 (for a similar derivative)[1] | The quantum yield may be lower for PEGylated versions, indicating a smaller fraction of absorbed photons are emitted as fluorescence.[1] |

| Solubility | Prone to aggregation in aqueous buffers | High water solubility[1] | A major advantage of PEGylation is preventing the formation of non-fluorescent aggregates.[1] |

Table 2: Comparison of In Vivo Pharmacokinetic Properties (Illustrative Data)

| Parameter | Cy5-TMV (Non-PEGylated Rod) | PEG-Cy5-TMV (PEGylated Rod) | Key Advantage |

| Circulation Half-Life (Phase I) | 3.5 minutes[8] | 6.3 minutes[8] | PEGylation nearly doubles the initial distribution phase half-life, indicating slower clearance from circulation.[8] |

| Circulation Half-Life (Phase II) | 94.9 minutes[8] | 44.4 minutes[8] | Note: In this specific study with TMV rods, the elimination phase was faster for the PEGylated version. PK profiles are highly dependent on the carrier's size, shape, and PEG density.[8] |

| Biodistribution | Broader organ distribution with significant RES uptake (liver, spleen)[4][8] | Reduced RES uptake, prolonged circulation allowing for better target accumulation[4][8][10] | PEGylation helps evade clearance by macrophages in the liver and spleen.[4][8] |

This table uses data from a study on Tobacco Mosaic Virus (TMV) nanorods to illustrate the typical effect of PEGylation on circulation and biodistribution.[8]

Mandatory Visualization

Workflow for labeling proteins with PEGylated Cy5-NHS ester.

PEG shield reduces non-specific binding to surfaces.

PEGylated probes accumulate in tumors via the EPR effect.

Experimental Protocols

Detailed and reproducible protocols are essential for successful research. The following sections provide methodologies for common applications of PEGylated Cy5 dyes.

Protocol 1: Protein Labeling with PEGylated Cy5-NHS Ester and DOL Calculation

This protocol describes the covalent labeling of a primary amine-containing protein (e.g., an antibody) with an N-hydroxysuccinimide (NHS) ester functionalized PEG-Cy5 dye.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.5).[14][15][16]

-

PEG-Cy5-NHS Ester.

-

Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[14][15]

-

Labeling Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5).

-

Purification column (e.g., Sephadex G-25) or dialysis cassette.[14][17]

-

Spectrophotometer.

Methodology:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer at an appropriate pH (7.2-8.5). Buffers containing Tris or glycine will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[14][16]

-

Prepare Dye Stock Solution: Immediately before use, warm the vial of PEG-Cy5-NHS ester to room temperature. Dissolve it in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14]

-

Labeling Reaction:

-

Calculate the required volume of dye stock for the desired dye-to-protein molar ratio. A starting point of a 10- to 20-fold molar excess of dye to protein is common.[15][18]

-

Slowly add the dye stock solution to the protein solution while gently stirring or vortexing.[14]

-

Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[15]

-

-

Purification:

-

Characterization (Degree of Labeling - DOL):

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A_max).[14][17]

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ – (A_max × CF)] / ε_protein (where CF is the correction factor, A₂₈₀/A_max for the free dye, typically ~0.05 for Cy5; ε_protein is the molar extinction coefficient of the protein at 280 nm).[14][17]

-

Calculate the DOL: DOL = A_max / (ε_dye × Protein Conc. (M)) (where ε_dye is the molar extinction coefficient of the Cy5 dye, ~250,000 M⁻¹cm⁻¹).[14]

-

-

Storage: Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for indirect immunofluorescent staining of adherent cells using a PEG-Cy5 conjugated secondary antibody to improve specificity and reduce background.

Materials:

-

Cells grown on sterile glass coverslips.

-

Phosphate-Buffered Saline (PBS).

-

Fixation Buffer (e.g., 4% Paraformaldehyde in PBS).

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin or normal serum in PBS).[5]

-

Primary Antibody (unlabeled).

-

PEG-Cy5 conjugated Secondary Antibody.

-

Antifade Mounting Medium.[7]

Methodology:

-

Cell Preparation: Gently wash the cells on coverslips three times with PBS.[7]

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[6]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[7]

-

Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10 minutes. If the target is a surface protein, skip this step.[6]

-

Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[5]

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Remove the blocking solution and incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[6]

-

Washing: Wash the cells three times with PBS (or PBST - PBS with 0.1% Tween 20) for 5 minutes each.[7]

-

Secondary Antibody Incubation: Dilute the PEG-Cy5 conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.[6]

-

Final Washing: Perform three final washes with PBS (or PBST) for 5 minutes each, keeping the samples protected from light.[7]

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[7]

-

Imaging: Visualize the staining using a fluorescence microscope equipped with a filter set appropriate for Cy5 (e.g., Excitation: 620-650 nm, Emission: 660-720 nm).[7]

Protocol 3: In Vivo Imaging and Biodistribution Analysis

This protocol outlines a general procedure for assessing the biodistribution of a PEG-Cy5 labeled probe in a tumor-bearing mouse model.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model).

-

Sterile PEG-Cy5 labeled probe (e.g., antibody or nanoparticle) in a suitable vehicle (e.g., sterile saline).

-

In vivo imaging system (IVIS) with appropriate filters for Cy5.[19]

-

Anesthetic (e.g., isoflurane).

Methodology:

-

Probe Administration:

-

Longitudinal In Vivo Imaging:

-

Ex Vivo Organ Analysis (Terminal Step):

-

At the final time point, euthanize the mouse.

-

Perfuse the circulatory system with saline to remove blood from the organs.[19]

-

Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).[19]

-

Arrange the organs in the imaging chamber and acquire a final fluorescence image.[19]

-

-

Data Quantification and Analysis:

-

Using the imaging software, draw regions of interest (ROIs) around the tumor and each organ in both the in vivo and ex vivo images.[19]

-

Measure the average fluorescence intensity (radiant efficiency) for each ROI.[11]

-

Analyze the data to determine the probe's biodistribution profile and calculate metrics such as the tumor-to-background ratio over time.[4]

-

Conclusion

PEGylated Cy5 dyes offer a compelling set of advantages for modern biological research. By improving aqueous solubility, minimizing non-specific interactions, and optimizing in vivo behavior, PEGylation directly addresses the primary limitations of conventional cyanine dyes. The resulting improvements in signal-to-noise ratio, biocompatibility, and target accumulation enable more sensitive and reliable data, particularly in complex biological systems. While the conjugation process may slightly alter the intrinsic photophysical properties of the fluorophore, the functional benefits gained in demanding applications like quantitative microscopy, live-cell imaging, and targeted in vivo studies make PEGylated Cy5 an indispensable tool for researchers pushing the boundaries of fluorescence-based detection and diagnostics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An anti-aggregation NIR-II heptamethine-cyanine dye with a stereo-specific cyanine for imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enhanced tumor targetability of PEGylated mesoporous silica nanoparticles on in vivo optical imaging according to their size - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. docs.aatbio.com [docs.aatbio.com]

- 19. benchchem.com [benchchem.com]

Navigating Aqueous Environments: A Technical Guide to the Solubility of N-methyl-N'-(hydroxy-PEG2)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-methyl-N'-(hydroxy-PEG2)-Cy5 in aqueous buffers. Understanding the aqueous behavior of this pegylated cyanine dye is critical for its effective application in bioconjugation, cellular imaging, and other fluorescence-based assays. This document outlines the fundamental principles governing its solubility, key influencing factors, and a detailed protocol for its experimental determination.

Core Concepts: Understanding Cy5 Solubility

The solubility of cyanine dyes, including the Cy5 family, is primarily dictated by their molecular structure. The core, non-sulfonated Cy5 structure is inherently hydrophobic and exhibits poor solubility in water and aqueous buffers.[1] To overcome this limitation for biological applications, which are predominantly conducted in aqueous environments, modifications to the Cy5 molecule are necessary.

The Role of PEGylation in Enhancing Aqueous Solubility

The "this compound" designation indicates the covalent attachment of a polyethylene glycol (PEG) linker to the Cy5 core. PEG is a hydrophilic polymer that significantly enhances the aqueous solubility of hydrophobic molecules.[2] This modification improves the dye's compatibility with biological buffers, reducing the need for organic co-solvents like DMSO or DMF which can be detrimental to sensitive biological samples.[3][4] The hydrophilic PEG spacer not only increases solubility in aqueous media but also helps to reduce steric hindrance during conjugation reactions.[5][6]

In general, PEGylation improves the solubility of biopharmaceuticals and other molecules by changing their physical and chemical properties, including conformation and hydrophobicity.[2] This modification is a well-established strategy to prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes in aqueous solutions.[3]

Factors Influencing the Solubility of this compound

While PEGylation greatly enhances water solubility, several other factors can influence the behavior of this compound in solution. A thorough understanding of these factors is crucial for optimizing experimental conditions and ensuring reproducible results.

-

Buffer Composition and pH: The solubility of fluorescent dyes can be significantly influenced by the pH and ionic strength of the buffer.[3] While Cy5 dyes are relatively stable over a broad pH range (typically pH 4 to 10), extreme pH values can lead to dye degradation.[7] It is advisable to test a range of pH values (e.g., 6.5-8.0) to identify the optimal pH for solubility in a specific buffer system.[3]

-

Ionic Strength: The salt concentration of the buffer can impact the solvation of the fluorophore.[3] It is recommended to assess the effect of varying salt concentrations on solubility, starting with standard physiological salt concentrations (e.g., 150 mM NaCl).[3]

-

Temperature: Temperature can affect the solubility of chemical compounds. While not extensively documented for this specific dye, it is a parameter to consider, especially when working at non-ambient temperatures.

-

Aggregation: Cyanine dyes have a known tendency to form aggregates in aqueous solutions, particularly at higher concentrations.[3][8] These aggregates are often self-quenching, leading to a decrease in fluorescence intensity.[9] Enhanced water solubility, as provided by PEGylation, helps to mitigate aggregation.[4]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various aqueous buffers is not extensively reported in publicly available literature. The solubility is generally described qualitatively as being enhanced due to the hydrophilic PEG linker.[3] For practical purposes, the dye is readily soluble in common aqueous buffers at the concentrations typically used for biomolecule labeling. However, for applications requiring high concentrations, empirical determination of the solubility limit is recommended.

The following table summarizes the key factors influencing the solubility of Cy5 derivatives and provides general guidance.

| Parameter | Influence on Solubility | Recommendations |

| Molecular Structure | The hydrophobic Cy5 core limits aqueous solubility. PEGylation and sulfonation significantly increase hydrophilicity and solubility. | For aqueous applications, select PEGylated or sulfonated Cy5 derivatives. |

| Buffer pH | Generally stable between pH 4 and 10. Extreme pH can cause degradation. | Maintain a stable, near-neutral pH for optimal performance. Test a pH range if solubility issues arise. |

| Ionic Strength | Can impact dye solvation and aggregation. | Start with physiological salt concentrations (e.g., 150 mM NaCl) and optimize if necessary. |

| Concentration | Higher concentrations can lead to aggregation and precipitation. | Use the lowest effective concentration for the application. Prepare concentrated stock solutions in an organic solvent like DMSO. |

| Temperature | Can influence the dissolution of the dye. | Most applications are at room temperature. Consider temperature effects if working under other conditions. |

| Organic Co-solvents | DMSO or DMF can be used to dissolve non-PEGylated/non-sulfonated Cy5. | For this compound, aim for purely aqueous buffers. If a stock solution in DMSO is used, ensure the final concentration of DMSO is low enough not to affect the biological system. |

Experimental Protocol for Determining Aqueous Solubility

The following is a generalized protocol for determining the solubility of this compound in a specific aqueous buffer using UV-Vis spectrophotometry. This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials and Equipment

-

This compound powder

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or incubator capable of maintaining a constant temperature

-

Microcentrifuge

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Calibrated pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the aqueous solubility of this compound.

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a microcentrifuge tube. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

-

Equilibration:

-

Incubate the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) with continuous gentle agitation. This allows the solution to reach equilibrium, where the maximum amount of dye has dissolved.

-

-

Separation of Undissolved Dye:

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved dye powder.

-

Carefully collect the supernatant, which is the saturated solution, without disturbing the pellet.

-

-

Spectrophotometric Measurement:

-

Prepare a series of accurate dilutions of the saturated supernatant in the same aqueous buffer. This is to ensure that the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Using the pure aqueous buffer as a blank, measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of Cy5, which is approximately 649 nm.

-

-

Calculation of Solubility:

-

Calculate the concentration of the dye in the diluted samples using the Beer-Lambert Law: A = εcl

-

A is the measured absorbance.

-

ε is the molar extinction coefficient of this compound (a value for a similar PEGylated Cy5 is ~170,000 cm⁻¹M⁻¹).[2] It is recommended to use the value provided by the manufacturer or determine it empirically.

-

c is the concentration in mol/L (M).

-

l is the path length of the cuvette (typically 1 cm).

-

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The calculated concentration of the saturated solution represents the solubility of this compound in that specific buffer at the equilibration temperature. This can be expressed in molarity (M) or converted to mg/mL using the molecular weight of the dye.

-

Conclusion

References

- 1. Facile synthesis of thiol-reactive Cy3 and Cy5 derivatives with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sdc.org.uk [sdc.org.uk]

- 5. science.valenciacollege.edu [science.valenciacollege.edu]

- 6. researchgate.net [researchgate.net]

- 7. Cy5 acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Quantum Yield and Extinction Coefficient of PEGylated Cy5

For researchers, scientists, and drug development professionals, the precise characterization of fluorescent probes is fundamental to the accuracy and reproducibility of experimental results. Cyanine 5 (Cy5), a far-red fluorescent dye, is a workhorse in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, due to its emission spectrum minimizing background autofluorescence from biological samples.[1] The process of PEGylation—the attachment of polyethylene glycol (PEG) chains—is often employed to improve the solubility and pharmacokinetic properties of molecules like Cy5.[2][3] This guide provides an in-depth overview of two critical photophysical parameters for PEGylated Cy5: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ), complete with detailed experimental protocols and workflow visualizations.

Core Photophysical Properties of Cy5 and its Derivatives

The brightness of a fluorophore is a direct function of its molar extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[4] While the core spectral properties of Cy5 are well-documented, PEGylation can subtly influence these values depending on the size of the PEG chain and the conjugation chemistry. The following table summarizes the typical photophysical properties of Cy5, which serve as a baseline for its PEGylated counterparts.

| Property | Value | Unit |

| Peak Excitation (λex) | ~646 - 651 | nm |

| Peak Emission (λem) | ~662 - 671 | nm |

| Molar Extinction Coefficient (ε) | ~250,000 | M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.20 - 0.32 | - |

| Note: Values are compiled from multiple sources and can vary based on the solvent, pH, and specific chemical variant of the dye.[3][5][6][7][8][9][10] |

Experimental Protocols

Accurate determination of the extinction coefficient and quantum yield is crucial for quantitative applications. The following sections provide detailed methodologies for these measurements.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by applying the Beer-Lambert law (A = εcl), which describes the linear relationship between absorbance and concentration of an absorbing species.[11]

Objective: To determine the molar extinction coefficient of PEGylated Cy5 at its maximum absorbance wavelength (λ_max).

Materials:

-

PEGylated Cy5

-

High-purity solvent (e.g., DMSO, water, or PBS)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of PEGylated Cy5 and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

-

Serial Dilutions: Prepare a series of at least five dilutions from the stock solution. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0 to ensure linearity.

-

Absorbance Measurement: For each dilution, record the absorbance spectrum using the UV-Vis spectrophotometer. Identify the absorbance maximum (λ_max) and record the absorbance value at this wavelength for each concentration. Use the same solvent as a blank reference.

-

Data Analysis: Plot the absorbance at λ_max on the y-axis against the molar concentration on the x-axis.

-

Calculation: Perform a linear regression on the plotted data. According to the Beer-Lambert law, the slope of the resulting line is the molar extinction coefficient (ε) when the path length (l) is 1 cm.[4]

Protocol 2: Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[12] The most common and reliable method for its determination is the comparative method, which involves using a well-characterized fluorescent standard with a known quantum yield.[13]

Objective: To determine the fluorescence quantum yield of PEGylated Cy5 relative to a standard.

Materials:

-

PEGylated Cy5 solution

-

Fluorescence standard with a known quantum yield (e.g., Cresyl Violet or another standard with emission in a similar spectral range)

-

High-purity solvent (the same solvent must be used for the sample and standard)

-

UV-Vis spectrophotometer

-

Fluorometer with a corrected spectrum function

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a series of dilutions for both the PEGylated Cy5 sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 1 cm cuvette to minimize re-absorption effects.[13]

-

Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Excite the samples at the same wavelength used for the absorbance measurements. Record the corrected fluorescence emission spectrum for each solution.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Data Analysis: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculation: Determine the slope of the linear fit for both plots. The quantum yield of the sample (Φ_X) can then be calculated using the following equation[12][13]:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients (slopes) from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term equals 1).

-

Protocol 3: Synthesis of PEGylated Cy5

This protocol describes a common method for conjugating Cy5 to an amine-terminated PEG molecule.

Objective: To synthesize Cy5-PEG via amide bond formation.

Materials:

-

Cy5-NHS ester (amine-reactive Cy5)

-

Amine-terminated PEG (e.g., MeO-PEG-NH₂) with a desired molecular weight[2]

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Stir plate and stir bar

-

Purification system (e.g., size exclusion chromatography like Sephadex G-15)[2]

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve Cy5-NHS ester and a molar equivalent of MeO-PEG-NH₂ in anhydrous DMSO. A slight molar excess of the Cy5-NHS ester may be used to ensure complete reaction of the PEG.[2]

-

Reaction: Stir the mixture in the dark at room temperature for at least 18 hours to allow the NHS ester to react with the primary amine on the PEG, forming a stable amide bond.[2]

-

Quenching & Dilution: The reaction can be quenched if necessary, and the mixture is then diluted with water.

-

Purification: Purify the resulting Cy5-PEG conjugate from unreacted Cy5 and other reagents. Size exclusion chromatography is effective for separating the larger Cy5-PEG conjugate from the smaller, unconjugated dye.[2]

-

Lyophilization: Combine the fractions containing the pure Cy5-PEG and lyophilize (freeze-dry) to obtain the final product as a blue solid.[2]

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the protocols described above.

Caption: Workflow for Determining Relative Fluorescence Quantum Yield.

Caption: Workflow for the Synthesis of PEGylated Cy5.

References

- 1. benchchem.com [benchchem.com]

- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 7. Cy5-NHS [nanocs.net]

- 8. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]

- 9. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 12. agilent.com [agilent.com]

- 13. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to N-methyl-N'-(hydroxy-PEG2)-Cy5 for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability.

This technical guide focuses on N-methyl-N'-(hydroxy-PEG2)-Cy5 , a specialized linker incorporating a polyethylene glycol (PEG) spacer and a cyanine 5 (Cy5) fluorescent dye. The PEG component enhances hydrophilicity, which can improve the solubility of the PROTAC molecule.[1][2] The terminal Cy5 dye allows for the direct visualization and tracking of the PROTAC in various biological assays, providing a powerful tool for studying its mechanism of action, cellular uptake, and localization.[3] The terminal hydroxyl group on the PEG chain serves as a versatile handle for further chemical modification, enabling its conjugation to either the POI ligand or the E3 ligase ligand.[4][5]

This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its derivatization and incorporation into PROTACs, and methods for the characterization and evaluation of the final fluorescent PROTAC conjugate.

Core Properties of this compound

Quantitative data for this compound and the closely related N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 are summarized below. The spectroscopic properties are primarily dictated by the Cy5 core.[6]

| Property | Value | Reference(s) |

| Chemical Formula | C₃₂H₄₁ClN₂O₃ | [4] |

| Molecular Weight | 537.14 g/mol | [4] |

| CAS Number | 2107273-22-1 | [4] |

| Excitation Maximum (λex) | ~649 - 650 nm | [6] |

| Emission Maximum (λem) | ~667 - 691 nm | [6] |

| Molar Extinction Coefficient (ε) | ~107,000 M⁻¹cm⁻¹ (for a similar PEGylated Cy5) | [6] |

| Quantum Yield (Φ) | Not explicitly reported; ~0.2 for standard Cy5 | [6] |

| Solubility | Soluble in water, DMSO, DMF | [6] |

PROTAC Synthesis Utilizing this compound

The synthesis of a fluorescent PROTAC using this compound is a multi-step process. The terminal hydroxyl group of the linker is not typically reactive enough for direct conjugation and requires activation or functionalization. Below are detailed, representative protocols for converting the hydroxyl group into a more reactive functional group and subsequent conjugation to a POI or E3 ligase ligand via common coupling chemistries.

Diagram: General Workflow for Fluorescent PROTAC Synthesis

Caption: General workflow for the synthesis of a fluorescent PROTAC.

Experimental Protocol 1: Functionalization of the Hydroxyl Group to a Carboxylic Acid for Amide Coupling

This protocol describes the oxidation of the terminal hydroxyl group to a carboxylic acid, which can then be used in standard amide coupling reactions.

Materials:

-

This compound

-

Jones reagent (Chromium trioxide in sulfuric acid) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Oxidation:

-

Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent or DMP (1.5-2 equivalents) to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Quench the reaction by adding isopropanol.

-

Dilute the mixture with DCM and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield the carboxylic acid-functionalized linker, N-methyl-N'-(carboxy-PEG2)-Cy5.

-

Experimental Protocol 2: Functionalization of the Hydroxyl Group to an Azide for Click Chemistry

This protocol details the conversion of the hydroxyl group to an azide, which can be used in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions.[7][8][]

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or pyridine

-

Sodium azide (NaN₃)

-

Anhydrous DCM

-

Anhydrous DMF

-

Saturated ammonium chloride solution

-

Brine

Procedure:

-

Tosylation:

-

Dissolve this compound (1 equivalent) in anhydrous DCM.

-

Add TEA or pyridine (1.5 equivalents) and cool to 0 °C.

-

Add TsCl (1.2 equivalents) portion-wise and stir at 0 °C for 30 minutes, then at room temperature overnight.

-

Monitor the reaction by TLC.

-

-

Work-up for Tosylate:

-

Wash the reaction mixture with a saturated ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude tosylated intermediate can often be used in the next step without further purification.

-

-

Azidation:

-

Dissolve the crude tosylated linker in anhydrous DMF.

-

Add sodium azide (3-5 equivalents) and heat the reaction to 60-80 °C for 4-12 hours.

-

Monitor the reaction by TLC.

-

-

Work-up for Azide:

-

Cool the reaction mixture and dilute with ethyl acetate.

-

Wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography to obtain the azide-functionalized linker, N-methyl-N'-(azido-PEG2)-Cy5.

-

Experimental Protocol 3: PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of the carboxylic acid-functionalized Cy5-PEG linker to an amine-containing POI or E3 ligase ligand.

Materials:

-

N-methyl-N'-(carboxy-PEG2)-Cy5

-

Amine-containing ligand (POI or E3)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

-

Reverse-phase HPLC system for purification

Procedure:

-

Coupling Reaction:

-

Dissolve the carboxylic acid-functionalized linker (1 equivalent) and the amine-containing ligand (1.1 equivalents) in anhydrous DMF.

-

Add HATU or HBTU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-16 hours.

-

-

Purification:

-

Upon completion, purify the reaction mixture directly by reverse-phase HPLC to obtain the final fluorescent PROTAC.

-

Diagram: Amide Coupling Reaction

Caption: Schematic of amide coupling for PROTAC synthesis.

Experimental Protocol 4: PROTAC Synthesis via Click Chemistry

This protocol details the conjugation of the azide-functionalized Cy5-PEG linker to an alkyne-containing POI or E3 ligase ligand using CuAAC.

Materials:

-

N-methyl-N'-(azido-PEG2)-Cy5

-

Alkyne-containing ligand (POI or E3)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/water (1:1) or DMF

-

Reverse-phase HPLC system for purification

Procedure:

-

Click Reaction:

-

Dissolve the azide-functionalized linker (1 equivalent) and the alkyne-containing ligand (1 equivalent) in a mixture of tert-butanol and water or in DMF.

-

Add a freshly prepared aqueous solution of sodium ascorbate (1 equivalent).

-

Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).

-

Stir the reaction mixture vigorously at room temperature for 1-4 hours.

-

-

Purification:

-

Purify the reaction mixture directly by reverse-phase HPLC to obtain the final fluorescent PROTAC.

-

Diagram: Click Chemistry Reaction (CuAAC)

Caption: Schematic of CuAAC click chemistry for PROTAC synthesis.

Characterization and Evaluation of the Fluorescent PROTAC

1. Purity and Identity Confirmation:

-

LC-MS: The purity of the final PROTAC should be assessed by analytical HPLC, and the molecular weight should be confirmed by mass spectrometry to verify the successful conjugation.[13][14]

-

NMR: For structural elucidation, ¹H and ¹³C NMR spectroscopy can be performed.

2. Spectroscopic Characterization:

-

The excitation and emission spectra of the final fluorescent PROTAC should be measured to confirm that the spectral properties of the Cy5 dye are maintained.

3. Biological Evaluation:

-

Cellular Uptake and Localization: The intrinsic fluorescence of the Cy5 moiety allows for direct visualization of the PROTAC's cellular uptake and subcellular localization using fluorescence microscopy or flow cytometry.

-

Protein Degradation Assays: The efficacy of the PROTAC in degrading the target protein should be quantified using standard methods such as Western blotting or in-cell ELISA.

-

Functional Assays: Downstream functional consequences of target protein degradation can be assessed in relevant cellular assays (e.g., cell viability, apoptosis assays).

Considerations for Using a Cy5-Labeled Linker

While the Cy5 label is invaluable for visualization, it is important to consider its potential impact on the PROTAC's properties:

-

Cell Permeability: The Cy5 dye contains sulfonate groups, which increase its hydrophilicity. This may negatively impact the cell permeability of the PROTAC, a critical factor for its biological activity.[15][16][17][18] It is advisable to compare the activity of the fluorescent PROTAC with a non-fluorescent analogue to assess any potential reduction in efficacy.

-

Steric Hindrance: The bulky nature of the Cy5 dye could potentially interfere with the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Photostability: While Cy5 is relatively photostable, care should be taken during fluorescence imaging experiments to minimize photobleaching.[3]

Conclusion

This compound is a valuable chemical tool for the synthesis of fluorescent PROTACs. Its PEG spacer can enhance solubility, and the terminal Cy5 dye enables direct visualization of the PROTAC in biological systems, facilitating a deeper understanding of its mechanism of action. The terminal hydroxyl group, after appropriate functionalization, allows for versatile conjugation to various ligands using standard coupling chemistries. By carefully considering the synthetic strategies and potential liabilities associated with the fluorescent tag, researchers can effectively utilize this linker to accelerate the development of novel and effective protein degraders.

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 5. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 10. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

- 15. rsc.org [rsc.org]

- 16. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]

- 17. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PROTAC cell permeability and oral bioavailability: a journey into uncharted territory - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photostability of N-methyl-N'-(hydroxy-PEG2)-Cy5: A Technical Guide

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that can significantly impact experimental outcomes. Cyanine dyes, particularly Cy5 and its derivatives, are mainstays in fluorescence-based applications due to their high extinction coefficients and emission in the far-red region of the spectrum, which minimizes autofluorescence from biological samples. This technical guide provides a comprehensive overview of the photostability of N-methyl-N'-(hydroxy-PEG2)-Cy5, a pegylated cyanine dye. While specific quantitative photostability data for this exact molecule is not extensively published, its performance can be largely understood through the well-characterized Cy5 core and the influence of its polyethylene glycol (PEG) modification.[1]

Core Spectroscopic and Photophysical Properties

The addition of a PEG linker to the Cy5 core in this compound is primarily intended to enhance its hydrophilicity and biocompatibility.[2][3] This improved water solubility can reduce non-specific binding and aggregation in biological applications.[2][3] However, this modification can also influence the dye's spectroscopic properties. The following tables summarize the available quantitative data for this compound and compare it to the parent Cy5 dye. It is important to note that some reported values for the pegylated compound show discrepancies, and researchers should consider performing their own spectral characterization for critical applications.[3]

Table 1: Spectroscopic Properties of this compound vs. Standard Cy5

| Property | This compound | Standard Cy5 |

| Excitation Maximum (λex) | 649 - 650 nm[1][2][3] | ~649 - 651 nm[3] |

| Emission Maximum (λem) | 667 - 691 nm[1][2][3] | ~666 - 671 nm[3] |

| Molar Extinction Coefficient (ε) | ~107,000 - 170,000 M⁻¹cm⁻¹[3][4] | ~250,000 M⁻¹cm⁻¹[2][3] |

| Quantum Yield (Φ) | Not explicitly reported; a similar PEGylated Cy5 derivative had a Φ of 0.07.[2] A typical value for Cy5 dyes is ~0.2.[4] | ~0.2[2][3] |

| Solubility | Water, DMSO, DMF[3][5] | Soluble in DMSO and DMF[2][3] |

Understanding Photobleaching of Cyanine Dyes

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[1] For Cy5 and its derivatives, this process is a significant consideration, especially in imaging experiments that require prolonged or intense light exposure. The primary mechanism of photobleaching for cyanine dyes involves the fluorophore entering a long-lived, unstable triplet state upon excitation.[1] In this state, the dye is highly susceptible to reactions with molecular oxygen, which can lead to the formation of reactive oxygen species (ROS).[1] These ROS then chemically modify the fluorophore, rendering it permanently non-fluorescent.[1]

While the PEGylation in this compound primarily enhances solubility, the fundamental susceptibility of the Cy5 core to photobleaching remains.[1] Therefore, strategies to mitigate photobleaching are crucial for obtaining high-quality and reproducible fluorescence data.

Experimental Protocols

Protocol 1: Determination of Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., DMSO for stock, PBS for final dilution)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Emission Spectrum Measurement:

-

Excitation Spectrum Measurement:

-

Data Analysis:

-

Plot the fluorescence intensity as a function of wavelength for both spectra.

-

The peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[4]

-

Protocol 2: Comparative Photostability Measurement

This protocol describes a method to assess the photostability of this compound, ideally in comparison to a standard dye like Cy5-NHS ester.

Materials:

-

This compound and a reference dye.

-

Fluorescence microscope with a stable light source and a sensitive detector, or a fluorometer.

-

Microscope slides or cuvettes.

-

Imaging buffer (e.g., PBS, pH 7.4).

Procedure:

-

Sample Preparation:

-

Continuous Illumination:

-

Continuously illuminate the samples with a light source of constant intensity.[2]

-

-

Monitor Fluorescence Decay:

-

Record the fluorescence intensity at regular time intervals over a set period.[2]

-

-

Data Analysis:

Strategies for Enhancing Photostability

Given the inherent susceptibility of the Cy5 core to photobleaching, the use of antifade reagents is highly recommended for demanding imaging applications.[1] These reagents work by reducing the formation of ROS or quenching the triplet state of the fluorophore.

Table 2: Common Antifade Reagents and their Mechanisms

| Reagent | Mechanism of Action |

| p-Phenylenediamine (PPD) | Free radical scavenger |

| n-Propyl gallate (NPG) | Free radical scavenger |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Singlet oxygen quencher |

| Glucose Oxidase/Catalase | Enzymatic oxygen scavenging system |

| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Triplet state quencher |

Protocol 3: Preparation of a Glycerol-Based Antifade Medium

Safety Note: Handle reagents like PPD and DABCO with care in a well-ventilated area, using appropriate personal protective equipment.[1]

Materials:

-

Glycerol

-

Sodium bicarbonate (NaHCO₃)

-

Sodium hydroxide (NaOH)

-

Antifade agent (e.g., PPD or DABCO)

-

Deionized water

Procedure:

-

Prepare Buffer: Make a 0.1 M solution of sodium bicarbonate in water. Adjust the pH to approximately 9.0 using sodium hydroxide.[1]

-

Dissolve Antifade Agent: Dissolve the chosen antifade agent in the prepared buffer to its final working concentration.

-

Mix with Glycerol: Mix the antifade/buffer solution with glycerol, typically in a 1:9 ratio (e.g., 1 part solution to 9 parts glycerol).

-

Store: Store the final antifade medium at -20°C, protected from light.

Conclusion

This compound is a valuable fluorescent probe that offers the spectral advantages of the Cy5 core with the enhanced aqueous solubility and biocompatibility conferred by PEGylation. While its photostability is generally considered robust, it is subject to the same photobleaching mechanisms as other cyanine dyes.[1][7] For quantitative and long-term imaging applications, it is crucial for researchers to employ strategies to mitigate photobleaching, such as using antifade reagents and optimizing imaging conditions. The experimental protocols provided in this guide offer a framework for the characterization and effective use of this versatile fluorophore in a variety of research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

Methodological & Application

Application Notes and Protocols: N-methyl-N'-(hydroxy-PEG2)-Cy5 for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction